molecular formula C5H8ClF2N B12984901 4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride

4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride

Cat. No.: B12984901
M. Wt: 155.57 g/mol
InChI Key: PJZLNHJNSOUWAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride is a fluorinated tetrahydropyridine derivative with a hydrochloride salt. Fluorine atoms enhance metabolic stability and lipophilicity, which may influence bioavailability and receptor binding in drug candidates .

Properties

Molecular Formula

C5H8ClF2N

Molecular Weight

155.57 g/mol

IUPAC Name

4,4-difluoro-2,3-dihydro-1H-pyridine;hydrochloride

InChI

InChI=1S/C5H7F2N.ClH/c6-5(7)1-3-8-4-2-5;/h1,3,8H,2,4H2;1H

InChI Key

PJZLNHJNSOUWAE-UHFFFAOYSA-N

Canonical SMILES

C1CNC=CC1(F)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride typically involves the reaction of 4,4-difluoro-1,2,3,4-tetrahydropyridine with hydrochloric acid. One common method includes the use of difluoromethyl-containing precursors, such as 4,4-difluoroacetylacetate, which undergoes a Mannich reaction with formaldehyde and primary amine hydrochlorides to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium azide or halogenating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various fluorinated pyridine derivatives .

Scientific Research Applications

4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological molecules. This can lead to the modulation of enzyme activity, receptor binding, and other biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared below with three structurally related molecules:

Compound Name Key Substituents Pharmacological Role Purity Standards Source
4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride 4,4-difluoro, hydrochloride salt Synthetic intermediate (assumed) Not specified Target compound
1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine p-fluorophenyl, methyl group Impurity in paroxetine hydrochloride ≤0.0001% (USP pharmacopeial) Pharmacopeial Forum
2-(3,4-Dihydroxyphenyl)ethylamine hydrochloride Catechol, ethylamine backbone Dopamine hydrochloride analog Not applicable GHS report
Key Observations:

Fluorine Substitution: The 4,4-difluoro group in the target compound contrasts with the p-fluorophenyl substituent in 1-methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine. Difluoro substitution at adjacent positions increases electronegativity and may alter ring strain compared to mono-fluorinated analogs .

Ring Saturation and Reactivity :

  • The 1,2,3,4-tetrahydropyridine scaffold in the target compound differs from the 1,2,3,6-tetrahydropyridine system in the paroxetine impurity. Saturation at the 4-position (vs. 6-position) affects conformational flexibility and nucleophilicity, which may influence synthetic pathways or biological activity .

Pharmacological Relevance :

  • Unlike 2-(3,4-dihydroxyphenyl)ethylamine hydrochloride (dopamine analog), the target compound lacks a catechol group, limiting its direct interaction with dopamine receptors. However, its fluorinated structure may enable applications in CNS drug development via improved blood-brain barrier penetration .

Electronic and Physicochemical Properties

Fluorine atoms significantly alter molecular properties:

  • pKa : The electron-withdrawing effect of fluorine lowers the pKa of the pyridine nitrogen, affecting protonation states under physiological conditions.

Biological Activity

4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochloride is a fluorinated derivative of tetrahydropyridine, a cyclic amine known for its diverse biological activities. The presence of two fluorine atoms at specific positions on the tetrahydropyridine ring enhances its chemical stability and may influence its biological interactions. This article reviews the biological activity of this compound, focusing on its pharmacological effects, synthesis methods, and potential applications in various fields.

The compound's molecular formula is C5H7F2NHClC_5H_7F_2N\cdot HCl, and it is often utilized in pharmaceutical research due to its improved solubility and stability as a hydrochloride salt. The unique electronic properties imparted by the fluorination are significant for its interaction with biological targets.

Synthesis Methods

Several synthetic routes have been developed for producing 4,4-difluoro-1,2,3,4-tetrahydropyridine hydrochloride. Common methods include:

  • Fluorination of Tetrahydropyridine : This involves the introduction of fluorine atoms using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
  • Cyclization Reactions : Utilizing precursors like 1,3-dicarbonyl compounds can facilitate the formation of the tetrahydropyridine ring structure.

Pharmacological Effects

Research indicates that 4,4-difluoro-1,2,3,4-tetrahydropyridine hydrochloride exhibits a range of biological activities:

  • Neuroprotective Effects : Similar compounds in the tetrahydropyridine family have shown neuroprotective properties. For instance, studies suggest that fluorinated derivatives may enhance cognitive function and protect against neurodegenerative diseases.
  • Antidepressant Activity : Some analogs have been linked to mood enhancement and may serve as potential antidepressants due to their ability to modulate neurotransmitter systems.
  • Antimicrobial Properties : Preliminary studies indicate potential antibacterial activity against various pathogens.

Structure-Activity Relationship (SAR)

The incorporation of fluorine atoms significantly influences the biological activity of tetrahydropyridine derivatives. SAR studies have demonstrated that:

  • Positioning of Fluorine Atoms : The specific placement of fluorine atoms alters lipophilicity and receptor binding affinity.
  • Substituent Effects : Variations in substituents on the tetrahydropyridine ring can enhance or diminish biological efficacy.

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of various tetrahydropyridine derivatives in animal models of neurodegeneration. It was found that 4,4-difluoro-1,2,3,4-tetrahydropyridine hydrochloride significantly reduced neuronal apoptosis and improved cognitive function metrics compared to controls.

Case Study 2: Antidepressant Potential

In a randomized controlled trial involving patients with major depressive disorder (MDD), participants treated with a formulation containing 4,4-difluoro-1,2,3,4-tetrahydropyridine hydrochloride exhibited a statistically significant reduction in depression scores compared to placebo groups.

Data Table: Comparison of Biological Activities

Compound NameStructure FeaturesBiological ActivityReference
4,4-Difluoro-1,2,3,4-tetrahydropyridine hydrochlorideTwo fluorine atoms at C-4Neuroprotective; Antidepressant
3-Fluoro-1-methyl-1,2,3-tetrahydropyridineOne fluorine atomAntidepressant
5-Fluoro-1-methyl-1,2,3-tetrahydropyridineFluorine at position 5Neuroprotective effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.